Tripropylene glycol monomethyl ether

Beschreibung

Eigenschaften

CAS-Nummer |

25498-49-1 |

|---|---|

Molekularformel |

C10H22O4 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol |

InChI |

InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3 |

InChI-Schlüssel |

GVZNXUAPPLHUOM-UHFFFAOYSA-N |

SMILES |

CC(CO)OCC(C)OCC(C)OC |

Kanonische SMILES |

CC(CO)OC(C)COC(C)COC |

Siedepunkt |

468 °F at 760 mm Hg (USCG, 1999) 243 °C |

Dichte |

0.965 (USCG, 1999) 0.97 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 |

Flammpunkt |

232 °F (USCG, 1999) 121 °C c.c. |

melting_point |

-110 °F (USCG, 1999) -77.8 °C |

Andere CAS-Nummern |

10213-77-1 25498-49-1 |

Physikalische Beschreibung |

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999) COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Piktogramme |

Irritant |

Löslichkeit |

Solubility in water: miscible |

Synonyme |

PPG-3 methyl ether tripropylene glycol methyl ethe |

Dampfdichte |

Relative vapor density (air = 1): 7.1 |

Dampfdruck |

Vapor pressure, Pa at 20 °C: 3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tripropylene Glycol Monomethyl Ether (TPM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monomethyl ether (TPM) is a versatile, high-boiling, colorless liquid with a mild ether-like odor.[1][2] As a member of the propylene (B89431) glycol ether family, it is characterized by its excellent solvency for a wide range of polar and non-polar substances, low volatility, and complete miscibility with water.[3][4][5] These properties make it a valuable component in numerous industrial and commercial applications, including coatings, inks, cleaners, and as a chemical intermediate.[1][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of TPM, complete with detailed experimental methodologies for their determination.

Chemical Identity

-

Chemical Name: Tripropylene glycol monomethyl ether[6]

-

Synonyms: TPM, [2-(2-methoxymethylethoxy)methylethoxy]propanol, Methoxytriglycol, Methyltrioxitol[6][7]

-

CAS Number: 25498-49-1[6]

-

EC Number: 247-045-4[6]

-

Molecular Formula: C₁₀H₂₂O₄[1]

-

Molecular Weight: 206.28 g/mol [8]

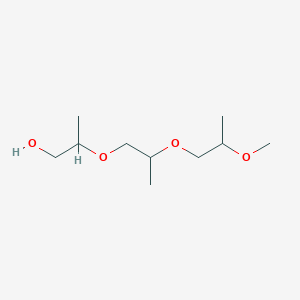

Chemical Structure:

Tripropylene glycol monomethyl ether is a mixture of isomers.[6] The representative structure is a branched glycol ether composed of three propylene oxide units linked to a methyl ether group.[1]

Caption: Representative chemical structure of a TPM isomer.

Physical Properties

The physical properties of TPM are summarized in the table below. These characteristics are fundamental to its performance in various applications.

| Property | Value | Units | Conditions |

| Appearance | Clear, colorless liquid | - | Ambient |

| Odor | Mild, ether-like | - | Ambient |

| Boiling Point | 242 - 245 | °C | 760 mmHg |

| Melting Point | -79 | °C | - |

| Density | 0.965 - 0.97 | g/cm³ | 20 - 25°C |

| Viscosity (Dynamic) | 5.5 - 6 | mPa·s (cP) | 25°C |

| Vapor Pressure | <0.01 - <0.1 | mmHg | 25°C |

| Flash Point | 93 - 124 | °C | Closed Cup |

| Solubility in Water | Fully miscible | - | 25°C |

| n-Octanol/Water Partition Coefficient (log Kow) | 0.31 - 0.9 | - | Estimated |

| Refractive Index | ~1.43 | - | 20°C |

| Surface Tension | 30 - 68.8 | mN/m | 25°C, 1% solution |

Chemical Properties

| Property | Description |

| Thermal Stability | Stable up to 200°C; decomposes above 300°C into aldehydes and CO.[1] |

| Reactivity | Resistant to hydrolysis under neutral conditions; reacts with strong acids and bases.[1] May react violently with strong oxidizing agents.[9] Can form unstable peroxides upon exposure to air.[2] |

| Biodegradability | Readily biodegradable, with over 70% degradation in 28 days according to OECD 301F.[1] |

| Bioaccumulation Potential | Low, based on the log Kow value.[1] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid chemicals like TPM.

Boiling Point Determination (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[1][10]

-

Apparatus: Distillation flask, condenser, graduated cylinder for receiving, thermometer, and a heat source.

-

Procedure:

-

A 100 mL sample is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

The sample is heated, and the temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued at a regulated rate, and the temperature is recorded as the distillation proceeds. The boiling range is the temperature interval from the initial boiling point to the point where the last of the liquid evaporates.

-

Viscosity Measurement (ASTM D445)

This standard test method measures the kinematic viscosity of transparent and opaque liquids.[9][11][12]

-

Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a timing device.

-

Procedure:

-

The liquid is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

-

The time it takes for the liquid to flow under gravity between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[9]

-

Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[9]

-

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Tester)

This method is used to determine the flash point of petroleum products and other liquids.[5][8][13]

-

Apparatus: Pensky-Martens closed-cup tester, which includes a brass test cup with a lid, a stirring device, and an ignition source.

-

Procedure:

-

A sample is placed in the test cup and the lid is secured.

-

The sample is heated and stirred at a specified rate.

-

An ignition source is periodically introduced into the cup through an opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[8]

-

Density and Specific Gravity Measurement (ASTM D891)

This standard provides methods for determining the apparent specific gravity of liquid industrial chemicals.[3][14][15]

-

Apparatus: A pycnometer (a flask with a precisely known volume) or a hydrometer.

-

Procedure (Pycnometer Method - Method B):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and weighed again at a constant temperature.

-

The pycnometer is emptied, cleaned, and filled with a reference substance (usually water) and weighed at the same temperature.

-

The specific gravity is the ratio of the mass of the sample to the mass of the reference substance. Density can be calculated from this value.

-

Water Solubility (OECD 105)

This guideline describes methods for determining the water solubility of substances.[16][17][18]

-

Apparatus: Shaking flasks, a constant temperature bath or chamber, and an analytical method to determine the concentration of the substance in water.

-

Procedure (Flask Method):

-

An excess amount of the substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath to allow it to reach equilibrium.

-

The solution is then separated from the undissolved substance (e.g., by centrifugation or filtration).

-

The concentration of the substance in the aqueous solution is determined using a suitable analytical technique (e.g., chromatography). This concentration represents the water solubility.

-

n-Octanol/Water Partition Coefficient (OECD 117 - HPLC Method)

This method determines the n-octanol/water partition coefficient (Pow) using high-performance liquid chromatography (HPLC).[19][20][21]

-

Apparatus: An HPLC system with a pump, injection port, a reverse-phase column (e.g., C18), and a detector.

-

Procedure:

-

A series of reference compounds with known log Pow values are injected into the HPLC system to create a calibration curve of retention time versus log Pow.

-

The test substance is then injected under the same conditions, and its retention time is measured.

-

The log Pow of the test substance is determined by interpolating its retention time on the calibration curve.

-

Logical Relationships and Applications

The physical and chemical properties of TPM are directly related to its utility in various applications. The following diagram illustrates these relationships.

Caption: Relationship between TPM's properties and its applications.

Conclusion

Tripropylene glycol monomethyl ether is a high-performance solvent with a unique combination of properties that make it suitable for a wide array of applications. Its low volatility, excellent solvency, and complete water miscibility are key to its effectiveness in coatings, cleaners, and as a chemical intermediate. Understanding the physical and chemical properties, along with the standard methods for their determination, is crucial for researchers, scientists, and professionals in drug development and other fields to effectively utilize this versatile compound.

References

- 1. store.astm.org [store.astm.org]

- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 3. kelid1.ir [kelid1.ir]

- 4. store.astm.org [store.astm.org]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. intertekinform.com [intertekinform.com]

- 7. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 9. tamson-instruments.com [tamson-instruments.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ASTM D445 - eralytics [eralytics.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 14. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. filab.fr [filab.fr]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

In-Depth Technical Guide: Tripropylene Glycol Monomethyl Ether (CAS Number 25498-49-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene (B76144) glycol monomethyl ether (TPM), identified by CAS number 25498-49-1, is a high-boiling, colorless solvent with a mild ether-like odor.[1][2] As a member of the propylene (B89431) glycol ether family, TPM is a mixture of isomers.[3][4] Its chemical structure, featuring both ether and alcohol functionalities, imparts a unique combination of properties, including excellent solvency for a wide range of polar and non-polar substances, complete water miscibility, and a slow evaporation rate.[5][6][7] These characteristics have led to its widespread use in various industrial applications, and its potential as a specialty solvent in research and pharmaceutical development is an area of growing interest.[8][9] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, and potential applications of TPM, with a focus on its relevance to the scientific and drug development communities.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Tripropylene glycol monomethyl ether, compiled from various technical and safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 25498-49-1 | [3][5] |

| Molecular Formula | C10H22O4 | [3] |

| Molecular Weight | 206.28 g/mol | [4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild ether-like | [2][7] |

| Boiling Point | 242.4 °C (468.3 °F) at 760 mmHg | [7] |

| Melting Point | -78 °C (-108.4 °F) | [7] |

| Flash Point | 120 °C (248 °F) (Closed Cup) | [7] |

| Specific Gravity | 0.965 at 25 °C/25 °C | [5] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |

| Solubility in Water | Complete | [5][7] |

| Evaporation Rate | <0.01 (n-Butyl Acetate = 1) | [7] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | 3200 - 3300 mg/kg | Rat | [10] |

| Acute Dermal Toxicity (LD50) | >15,440 mg/kg | Rabbit | [10] |

| Genotoxicity | Not considered genotoxic in vitro | N/A | [10] |

| Carcinogenicity | No statistically significant increases in tumors | Rat and Mouse | [10] |

| Developmental Toxicity | No frank developmental effects observed | Various | [10] |

Applications in Research and Development

While TPM is predominantly used in industrial settings, its properties suggest potential applications in research and drug development, particularly as a versatile solvent.

Industrial Applications Workflow

TPM's excellent solvency, low volatility, and water miscibility make it a valuable component in a variety of industrial processes.[6][9] Its role can be visualized as a central hub connecting to various applications, where its properties are leveraged to achieve specific outcomes.

References

- 1. Solvent Tripropylene Glycol Monomethyl Ether (TPM) CAS No. 25498-49-1 - Tripropylene Glycol Monomethyl Ether (TPM) , CAS No. 25498-49-1 Tpm | Made-in-China.com [m.made-in-china.com]

- 2. What is tripropylene glycol monomethyl ether? - Tichem [tichemsolv.com]

- 3. TRIPROPYLENE GLYCOL MONOMETHYL ETHER | 25498-49-1 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. jrhessco.com [jrhessco.com]

- 6. nbinno.com [nbinno.com]

- 7. univarsolutions.com [univarsolutions.com]

- 8. What is tripropylene glycol monomethyl ether used for? [ethersolvent.com]

- 9. Tripropylene Glycol Monomethyl Ether Supplier | 25498-49-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of Tripropylene Glycol Monomethyl Ether (TPM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomerism, and physicochemical properties of tripropylene (B76144) glycol monomethyl ether (TPM). It also includes detailed experimental protocols for the synthesis and analysis of this widely used solvent.

Molecular Structure and Isomerism

Tripropylene glycol monomethyl ether (TPM) is a colorless, combustible liquid with a mild, ether-like odor.[1] It is completely soluble in water and has excellent solvency for a wide range of polar and non-polar substances.[1] The general linear formula for TPM is CH₃(OC₃H₆)₃OH, and its molecular formula is C₁₀H₂₂O₄.[2]

Commercial TPM is not a single compound but a mixture of up to eight structural isomers.[2] This isomerism arises from the repeating propylene (B89431) glycol units, which can be linked in two different ways, leading to what are known as α (alpha) and β (beta) isomers.

-

α-isomer: The ether linkage is at the secondary carbon of the propylene glycol unit (1-methoxy-2-propanol repeating unit). This is the thermodynamically favored and, therefore, the predominant isomer in commercial products.[3]

-

β-isomer: The ether linkage is at the primary carbon of the propylene glycol unit (2-methoxy-1-propanol repeating unit).

The presence of three propylene glycol units in the TPM molecule allows for various combinations of these α and β linkages, resulting in the eight possible isomers.

Caption: Isomerism in a Propylene Glycol Unit.

The eight possible isomers of tripropylene glycol monomethyl ether are systematically derived from the different combinations of α and β linkages of the three propylene glycol units attached to the initial methoxy (B1213986) propanol (B110389) unit. The terminal hydroxyl group can also be on a primary or secondary carbon.

References

Navigating the Nomenclature and Scientific Landscape of Tripropylene Glycol Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monomethyl ether (TPM) is a versatile solvent with a growing presence in various industrial and scientific applications. Its low volatility, high solvency, and favorable safety profile have made it a popular choice in formulations for coatings, inks, and cleaning agents. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical identity, biological interactions, and toxicological profile is paramount. This technical guide provides an in-depth overview of TPM, focusing on its synonyms in scientific literature, its physicochemical properties, and a summary of available toxicological data. While TPM's use in pharmaceutical formulations is primarily as a solvent, detailed public data on its role in specific drug development workflows or its effects on biological signaling pathways are limited. This guide, therefore, also draws upon data from structurally related propylene (B89431) glycol ethers to provide a broader context for its potential biological interactions.

Synonyms and Chemical Identity

In scientific literature and commercial contexts, Tripropylene glycol monomethyl ether is known by a variety of names. A clear understanding of this nomenclature is crucial for comprehensive literature searches and accurate identification of the substance.

| Type | Name | Source/Comment |

| IUPAC Name | 1-((1-((1-methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol | |

| CAS Name | Propanol, [2-(2-methoxymethylethoxy)methylethoxy]- | |

| CAS Registry Number | 25498-49-1 | Identifies the mixture of isomers.[1][2][3][4] |

| Abbreviation | TPM, TPGME | Commonly used in industrial and safety documents.[3][5] |

| Common Synonyms | Tri(propylene glycol) methyl ether | Frequently used in chemical catalogs.[1][6] |

| Methyltripropylene glycol | [5] | |

| Tripropylene glycol methyl ether | [1][3][5] | |

| [2-(2-Methoxymethylethoxy)methylethoxy]propanol | [1][3][4][6] | |

| Trade Names | Arcosolv TPM | [1] |

| Dowanol TPM | [1][2] | |

| Dowfroth 200 | [1][2] |

Physicochemical Properties

The utility of Tripropylene glycol monomethyl ether as a solvent is dictated by its physical and chemical properties. It is a colorless liquid with a mild ether-like odor.[5] It is characterized by its low volatility and is miscible with water and many organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C10H22O4 | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| Boiling Point | 242.8 °C (469.0 °F) | |

| Melting Point | -79 °C (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Density | 0.968 g/mL at 25 °C | [2] |

| Water Solubility | Soluble | [2] |

| Vapor Pressure | < 1 mmHg at 25 °C | |

| logP (octanol-water) | 0.08 at 21 °C | [2] |

Toxicological Profile

The toxicological profile of Tripropylene glycol monomethyl ether indicates a low level of acute toxicity. The available data from various studies are summarized below. It is important to note that detailed experimental protocols for these specific studies are not always publicly available; therefore, the methodologies are described based on standard OECD guidelines for similar chemical safety tests.

Acute Toxicity

| Route | Test Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | 3,200 - 3,400 mg/kg | |

| Dermal | Rabbit | LD50 | > 14,505 - 15,400 mg/kg | |

| Inhalation | Rat | LC50 (8 hr) | > 30 ppm |

Repeated Dose Toxicity

| Route | Test Species | Duration | Effect | NOAEL/LOAEL | Reference |

| Dermal | Rabbit | 90 days | Increased kidney weights (no histopathology), transiently decreased body weights. | LOAEL: 2,895 mg/kg/day | |

| Inhalation | Rat | 2 weeks | Increased liver weights without histopathology. | LOAEL: 360 mg/m³ |

Other Toxicological Endpoints

| Endpoint | Result | Comment | Reference |

| Skin Irritation | Non-irritating | Based on animal studies. | |

| Eye Irritation | Slight transient irritation | May cause temporary, slight eye irritation.[3] | |

| Skin Sensitization | Not a sensitizer | No evidence from animal experiments or human observations. | |

| Mutagenicity | Not mutagenic | Negative results in in vitro assays. | |

| Carcinogenicity | Not considered carcinogenic | No evidence of carcinogenicity.[3] | |

| Reproductive Toxicity | Not toxic to reproduction or development | No adverse effects observed.[3] |

Experimental Protocols

Detailed, specific experimental protocols for the toxicological studies of Tripropylene glycol monomethyl ether are often proprietary. However, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the probable methodologies used for the key toxicological assessments.

Acute Oral Toxicity (Based on OECD Guideline 401/420)

-

Principle: To determine the short-term toxicity of a substance following a single oral dose.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex (usually females) are used.

-

Procedure: A single dose of the test substance is administered by gavage to the animals. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: To assess the toxicity of a substance following a single, short-term dermal application.

-

Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

-

Procedure: The fur is removed from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area of not less than 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period. Observations for mortality and signs of toxicity are made for 14 days.

-

Endpoint: The dermal LD50 is determined.

Repeated Dose Dermal Toxicity (Based on OECD Guideline 411)

-

Principle: To evaluate the toxic effects of a substance after repeated daily dermal applications over a prolonged period (e.g., 21/28 or 90 days).

-

Test Animals: Typically rats or rabbits.

-

Procedure: The test substance is applied daily to a shaved area of the skin of several groups of animals at different dose levels. Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, hematology, clinical biochemistry, and urinalysis are performed. A comprehensive gross necropsy is conducted, and selected organs are weighed and examined histopathologically.

-

Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Metabolism and Potential Biological Interactions

Direct studies on the metabolism and specific signaling pathway interactions of Tripropylene glycol monomethyl ether are scarce in publicly available scientific literature. However, research on related propylene glycol ethers (PGEs) provides a likely model for its metabolic fate and potential biological effects.

PGEs are generally metabolized in the liver. The commercial TPM is a mixture of isomers, with the α-isomer (secondary hydroxyl group) being predominant. The minor β-isomer (primary hydroxyl group) is considered more toxicologically relevant as it can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form alkoxy propionic acids. These metabolites are implicated in the potential neurotoxic and other adverse effects observed with some glycol ethers. The α-isomer is primarily metabolized to propylene glycol, which is of low toxicity and can be further metabolized and excreted.

Recent studies on other PGEs suggest that they and their metabolites can cross the blood-brain barrier, and that metabolic enzymes (ADH and ALDH) are also present in the brain, indicating the potential for extra-hepatic metabolism that could contribute to neurotoxicity.[7] Effects such as oxidative stress, perturbation of energy and lipid metabolism, and impacts on axon guidance and synapse organization have been noted for other propylene glycol ethers in in vitro models.[3]

Applications in a Research and Development Context

While primarily an industrial solvent, Tripropylene glycol monomethyl ether's properties make it a candidate for use in various research and development applications, including in the pharmaceutical industry.

Potential Pharmaceutical Applications

-

Solvent for Drug Formulation: Its high solvency for a range of organic molecules could make it useful for dissolving active pharmaceutical ingredients (APIs) for certain topical, oral, or parenteral formulations, particularly for poorly water-soluble compounds.

-

Excipient in Drug Products: As a non-volatile solvent, it could be used as a plasticizer in transdermal patches or as a co-solvent in liquid and semi-solid dosage forms to enhance drug solubility and stability.

-

Chemical Synthesis: In a laboratory setting, it can serve as a reaction solvent for the synthesis of drug intermediates and other fine chemicals.

It is critical to note that the use of any excipient in a pharmaceutical formulation requires extensive toxicological and safety assessments beyond the general data presented here to ensure its suitability and safety for human use.

Conclusion

Tripropylene glycol monomethyl ether is a chemical with a well-defined set of synonyms and physicochemical properties that make it a versatile industrial solvent. For the scientific and drug development community, it presents a profile of low acute toxicity. However, a detailed understanding of its chronic effects, metabolic pathways, and potential interactions with biological systems at a molecular level is still an area that requires further investigation. The data available for structurally similar propylene glycol ethers suggest that the metabolism of the minor β-isomer is a key area of toxicological interest. While its properties are conducive to applications in pharmaceutical formulations, any such use would necessitate rigorous, product-specific safety and efficacy testing. This guide serves as a foundational resource, summarizing the current public knowledge on Tripropylene glycol monomethyl ether to aid researchers in their work with this compound.

References

- 1. In vitro and in vivo evaluation of propylene glycol ethers metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tripropylene Glycol Monomethyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene (B76144) glycol monomethyl ether (TPM), a high-boiling, colorless solvent with a mild ether-like odor, is a versatile and widely utilized compound in various industrial and research applications. Its unique molecular structure, which incorporates both ether and hydroxyl functional groups, imparts a favorable combination of hydrophilic and lipophilic characteristics. This dual nature results in a broad solvency for a diverse range of substances, including water, as well as numerous polar and non-polar organic compounds.[1][2][3] This technical guide provides a comprehensive overview of the solubility of TPM in organic solvents, offering valuable data and experimental protocols for laboratory and development settings.

Core Concepts of TPM Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. TPM's structure, featuring a hydroxyl group capable of hydrogen bonding and multiple ether linkages contributing to its polarity, allows it to interact favorably with a wide array of organic solvent families.

Qualitative Solubility Data

While precise quantitative solubility data for tripropylene glycol monomethyl ether in all organic solvents is not extensively documented in publicly available literature, technical data sheets and safety data sheets consistently report its high miscibility with a broad range of common organic solvents. The following table summarizes the qualitative solubility of TPM based on available information.

| Solvent Class | Examples | Qualitative Solubility of TPM | Citation(s) |

| Alcohols | Ethanol, Methanol | Completely Miscible | [2] |

| Ketones | Acetone | Completely Miscible | [2] |

| Ethers | Diethyl Ether | Completely Miscible | [2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [2] |

| Chlorinated Hydrocarbons | Carbon Tetrachloride, Monochlorobenzene | Soluble | [2] |

| Aliphatic Hydrocarbons | Naphtha | Soluble | [2] |

| Water | Completely Miscible/Soluble | [1][2][3][4][5] |

Experimental Protocol for Determining Miscibility

For laboratory applications requiring a precise determination of miscibility or the identification of solubility limits, the following general experimental protocol can be employed. This method is based on visual observation and can be adapted for various organic solvents and temperature conditions.

Objective:

To determine the miscibility of Tripropylene Glycol Monomethyl Ether (TPM) with a selected organic solvent at a specified temperature.

Materials:

-

Tripropylene Glycol Monomethyl Ether (TPM), analytical grade

-

Organic solvent of interest, analytical grade

-

Calibrated pipettes or burettes

-

Test tubes or vials with stoppers

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Solvent Addition: Using a calibrated pipette or burette, add a precise volume of the organic solvent to a test tube.

-

TPM Titration: Gradually add a known volume of TPM to the test tube containing the organic solvent.

-

Mixing: After each addition of TPM, securely stopper the test tube and mix the contents thoroughly using a vortex mixer or by vigorous shaking for a predetermined time (e.g., 30-60 seconds).

-

Observation: Allow the mixture to stand and visually inspect for any signs of immiscibility, such as the formation of distinct layers, cloudiness (turbidity), or precipitation.

-

Endpoint Determination: Continue adding TPM in small increments and mixing until the solution remains clear and homogenous, indicating miscibility at that proportion. If immiscibility is observed, the approximate solubility limit can be determined by noting the volume of TPM added before phase separation occurred.

-

Temperature Control (Optional): For temperature-dependent solubility studies, perform the entire procedure within a constant temperature bath set to the desired temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of TPM.

Signaling Pathway of Solvent-Solute Interaction

The miscibility of TPM with a variety of organic solvents can be understood through the intermolecular forces at play. The following diagram illustrates the key interactions that lead to a homogenous solution.

Caption: Intermolecular forces driving TPM solubility.

Conclusion

Tripropylene glycol monomethyl ether exhibits excellent solvency for a wide range of organic compounds, making it a valuable and versatile solvent in research, development, and industrial applications. Its miscibility with both polar and non-polar substances is a direct result of its unique molecular structure. While quantitative solubility data is not always readily available, the provided experimental protocol offers a reliable method for determining miscibility in the laboratory. Understanding the fundamental principles of intermolecular interactions, as depicted in the signaling pathway, can further aid in the selection and application of TPM as a solvent.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Tripropylene Glycol Monomethyl Ether

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of Tripropylene (B76144) Glycol Monomethyl Ether (TPM), a versatile solvent utilized in various industrial applications, including coatings, inks, and cleaning formulations.[1][2] Its low vapor pressure and high boiling point make it a subject of interest where safety, low volatility, and environmental considerations are paramount.[1][2] This document compiles key physical property data from various sources and details the standard experimental methodologies used for their determination.

Physical Property Data

The boiling point and vapor pressure of a substance are critical physical properties that dictate its behavior in different applications, affecting evaporation rates, handling safety, and process conditions. The following tables summarize the reported values for Tripropylene Glycol Monomethyl Ether, which often exists as a mixture of isomers.[3][4]

Table 1: Boiling Point of Tripropylene Glycol Monomethyl Ether

| Boiling Point Value | Pressure (mmHg) | Source(s) |

| 236 °C | 760 | [5] |

| 236 °C (Initial Boiling Point) | 760 | [2] |

| 242.8 °C | Not Specified | [6][7] |

| 243 °C | Not Specified | [8] |

| 251 °C (Dry Point) | 760 | [2] |

| 270.81 °C (Estimated) | 760 | [4] |

| 100 °C | 2 | [9] |

Table 2: Vapor Pressure of Tripropylene Glycol Monomethyl Ether

| Vapor Pressure Value | Temperature (°C) | Source(s) |

| < 1 mmHg | 25 | [5] |

| < 0.1 mmHg | 25 | [2] |

| 0.023 mmHg | Not Specified | [3] |

| 0.02 mmHg | Not Specified | [10] |

| 0.001 mmHg (Estimated) | 25 | [4] |

| 1.7 Pa (~0.013 mmHg) | 20 | [9] |

Experimental Protocols for Determination

The determination of boiling point and vapor pressure is governed by internationally recognized standard methods to ensure accuracy and reproducibility. The most common standards are those developed by organizations such as the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12] The OECD Test Guideline 103 describes several methods applicable to liquid substances that do not undergo chemical decomposition below their boiling point.[11][13]

General Principle: The sample is heated, and the temperature is recorded when stable, continuous boiling is observed.[14] For pure substances, the boiling and condensation temperatures are identical. The methods described under OECD 103 include:

-

Ebulliometer Method: A specialized apparatus (ebulliometer) is used to measure the boiling temperature with high precision by ensuring equilibrium between the liquid and vapor phases.

-

Dynamic Method: A pressure vessel is used where the temperature is measured at which the vapor pressure of the substance reaches a specific value (e.g., standard atmospheric pressure). This method can also be used for vapor pressure determination.[11][13]

-

Distillation Method: This method determines the boiling range of a liquid by distillation, recording the initial and final boiling temperatures.[14]

-

Siwoloboff Method: A small amount of the substance is heated in a sample tube alongside a thermometer in a heating bath. A capillary tube, fused at its upper end, is placed in the sample. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid begins to rise into it.[15]

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These thermal analysis techniques can also be used to determine the boiling point by detecting the endothermic transition as the substance boils.[13]

Vapor pressure is a critical measure of a liquid's volatility.[16] The OECD Guideline 104 and ASTM D2879 are standard methods for its determination.

OECD 104 - General Methods: This guideline outlines various methods, each suitable for different vapor pressure ranges.[17][18][19] For a substance like TPM with very low vapor pressure, methods such as the static method, isoteniscope method, or gas saturation method are appropriate.[18][20][21] The guideline recommends measurements at a minimum of two temperatures, preferably three or more, within the 0 to 50°C range to establish the vapor pressure curve.[18]

-

Static Method: The substance is placed in a temperature-controlled container connected to a pressure measuring device. The system is degassed, and the pressure is measured after thermal equilibrium is established between the liquid and vapor phases.[21] The key condition is that pressure, volume, temperature, and substance concentration must be constant at the time of measurement.[21]

ASTM D2879 - Isoteniscope Method: This standard test specifically covers the determination of the vapor pressure-temperature relationship of liquids using an isoteniscope.[16][22]

-

Principle: The isoteniscope is a specialized apparatus that measures the equilibrium pressure of a liquid at a specific temperature.[16]

-

Procedure: A sample of the liquid is placed in the isoteniscope bulb. Dissolved and entrained gases are removed by gently boiling the sample under reduced pressure.[23][24] The apparatus is then manipulated to create a bubble of the pure sample vapor.[23] The isoteniscope is placed in a constant-temperature bath, and the external pressure is adjusted to balance the vapor pressure of the sample. The pressure is then measured. This process is repeated for a series of temperatures to establish the vapor pressure curve.[23]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the vapor pressure of a low-volatility liquid using a static measurement method, consistent with the principles of OECD 104.

Caption: Workflow for Vapor Pressure Determination via Static Method.

References

- 1. nbinno.com [nbinno.com]

- 2. jrhessco.com [jrhessco.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tripropylene glycol monomethyl ether (mixture of isomers), 25498-49-1 [thegoodscentscompany.com]

- 5. aglayne.com [aglayne.com]

- 6. Tri(propylene glycol) monomethyl ether (TPM), 5 l, CAS No. 25498-49-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 7. Tri(propylene glycol) monomethyl ether (TPM), 2.5 l, CAS No. 25498-49-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Tripropylene Glycol Monomethyl Ether | 25498-49-1 | TCI AMERICA [tcichemicals.com]

- 9. TRIPROPYLENE GLYCOL MONOMETHYL ETHER | 25498-49-1 [chemicalbook.com]

- 10. Tripropyleneglycol monomethyl ether | C10H22O4 | CID 30111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

- 14. lcslaboratory.com [lcslaboratory.com]

- 15. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 16. ASTM D2879 - eralytics [eralytics.com]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 20. lcslaboratory.com [lcslaboratory.com]

- 21. consilab.de [consilab.de]

- 22. store.astm.org [store.astm.org]

- 23. petrolube.com [petrolube.com]

- 24. ia600203.us.archive.org [ia600203.us.archive.org]

Spectroscopic data (NMR, IR, Mass Spec) of "Tripropylene glycol monomethyl ether"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tripropylene glycol monomethyl ether (TPM), a widely used solvent in various industrial and research applications. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Tripropylene glycol monomethyl ether is commercially available as a mixture of isomers, with the primary component being 1-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)-2-propanol. The presence of multiple isomers leads to more complex spectra than would be expected for a single, pure compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Tripropylene glycol monomethyl ether. It is important to note that due to the isomeric nature of the commercial product, the presented NMR data represents expected chemical shift ranges, and the IR and MS data are based on typical spectra.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Proton Type) |

| ~1.1-1.2 | Doublet | -CH₃ (from propylene (B89431) glycol units) |

| ~3.2-3.7 | Multiplet | -OCH₃, -OCH₂-, -OCH- |

| ~3.8-4.0 | Multiplet | -CH(OH)- |

| Variable | Singlet (broad) | -OH |

Note: The spectrum is complex due to the presence of multiple isomers. The signals for the methoxy, methylene, and methine protons of the propylene glycol units overlap significantly.

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment (Carbon Type) |

| ~17-20 | -CH₃ (from propylene glycol units) |

| ~58-60 | -OCH₃ |

| ~65-80 | -OCH₂-, -OCH-, -CH(OH)- |

Note: The presence of multiple isomers results in a larger number of observed signals in the aliphatic region than would be expected for a single structure.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| 3400-3500 | Strong, Broad | O-H stretch (alcohol) |

| 2850-3000 | Strong | C-H stretch (alkane) |

| 1050-1150 | Strong | C-O stretch (ether and alcohol) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment (Fragment) |

| 45 | High | [C₂H₅O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 73 | Moderate | [C₄H₉O]⁺ |

| 89 | Moderate | [C₄H₉O₂]⁺ |

| 117 | Moderate | [C₆H₁₃O₂]⁺ |

| 131 | Low | [C₇H₁₅O₂]⁺ |

Note: The fragmentation pattern is characteristic of glycol ethers, showing cleavage at the C-O bonds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of Tripropylene glycol monomethyl ether is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃, is added for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

-

The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

A drop of neat Tripropylene glycol monomethyl ether is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

2. Data Acquisition (FT-IR):

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography - GC):

-

A dilute solution of Tripropylene glycol monomethyl ether in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

-

1 µL of the solution is injected into the GC inlet, which is typically heated to 250°C.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms column).

-

The column temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to separate the components of the sample.

2. Ionization and Mass Analysis:

-

As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

-

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of Tripropylene glycol monomethyl ether.

Caption: General workflow for spectroscopic analysis of Tripropylene glycol monomethyl ether.

Tripropylene Glycol Monomethyl Ether (TPM): A Technical Guide to its Application as a Low VOC Solvent in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tripropylene (B76144) Glycol Monomethyl Ether (TPM) as a low Volatile Organic Compound (VOC) solvent for research applications. TPM, a propylene-based glycol ether, offers a unique combination of high solvency, low volatility, and a favorable safety profile, making it an attractive alternative to more traditional and volatile solvents. This document details its physicochemical properties, explores its applications in research settings, and provides specific experimental protocols.

Core Properties and Low VOC Status

Tripropylene glycol monomethyl ether is a colorless, water-soluble liquid with a mild ether-like odor.[1] Its low vapor pressure and high boiling point are key characteristics that contribute to its classification as a low VOC solvent.[1] Due to its low vapor pressure (<0.1 mmHg @ 25°C), it may be considered exempt from certain consumer products air quality regulations as a Low Vapor Pressure-Volatile Organic Compound (LVP-VOC).[1]

The properties of TPM make it an excellent choice for a variety of applications where controlled evaporation and minimal VOC emissions are critical. It exhibits excellent solvency for a wide range of polar and non-polar substances, including resins such as acrylic, epoxy, polyurethane, and polyester.[1]

Physicochemical and Toxicological Data Summary

The following tables summarize the key quantitative data for Tripropylene Glycol Monomethyl Ether.

| Property | Value | Reference(s) |

| CAS Number | 25498-49-1 | [1] |

| Molecular Formula | C10H22O4 | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild ether-like | [1] |

| Boiling Point | 242.4 °C (468.3 °F) | [3] |

| Melting Point | -78 °C (-108.4 °F) | [3] |

| Flash Point | 116 °C (241 °F) | [3] |

| Specific Gravity | 0.965 @ 25 °C/25 °C | [1] |

| Vapor Pressure | < 0.01 mmHg @ 20 °C | [1] |

| Solubility in Water | Miscible | [1] |

| Viscosity | 5.5 cP @ 25 °C | [3] |

| Toxicological Endpoint | Species | Value | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | 3200 - 3300 mg/kg | [4] |

| Acute Dermal Toxicity (LD50) | Rabbit | > 14,505 mg/kg | [4] |

| Skin Irritation | Rabbit | Not an irritant | [4] |

| Eye Irritation | Rabbit | Slight transient irritation | [5] |

Applications in Research and Drug Development

TPM's versatile solvency and low toxicity make it suitable for a range of research and development applications.

-

Cleaning and Degreasing: Its ability to dissolve a wide array of soils makes it an effective cleaning agent for laboratory equipment and in manufacturing processes.[6]

-

3D Printing Post-Processing: A significant application in research and prototyping is its use as a washing agent for stereolithography (SLA) 3D printed parts to remove uncured resin.[7][8][9] It serves as a safer, non-flammable alternative to isopropyl alcohol (IPA).[9]

-

Coatings and Inks: In laboratory-scale formulations of coatings and inks, TPM can be used as a coalescing agent and to control drying times.[6]

-

Chemical Synthesis: It can be employed as a high-boiling point reaction solvent for organic synthesis.[6]

-

Pharmaceutical Formulations: The pharmaceutical industry utilizes TPM as a solvent and carrier in various formulations.[10] Its low toxicity and high solvency for a range of active pharmaceutical ingredients (APIs) make it a promising excipient for topical, oral, and potentially parenteral drug delivery systems. While specific formulations are often proprietary, its properties suggest utility in solubilizing poorly water-soluble drugs and enhancing drug delivery.

Experimental Protocols

Protocol for Washing Stereolithography (SLA) 3D Printed Parts

This protocol describes the use of TPM as a washing solvent for post-processing of SLA 3D printed parts, a common task in research and prototyping labs.

Materials:

-

Two sealable containers large enough to submerge the printed part

-

Tripropylene Glycol Monomethyl Ether (TPM)

-

Printed part on the build platform, with supports attached

-

Soft-bristled brush (optional)

-

Squeeze bottle or spray bottle with water

-

Personal Protective Equipment (PPE): Nitrile gloves and safety glasses

Methodology:

-

Preparation:

-

Designate one container for a "dirty" pre-wash and the second for a "clean" final wash.

-

Fill both containers with TPM. The "dirty" container can be filled with recycled TPM from previous washes.

-

-

Pre-Wash (Optional but Recommended):

-

Submerge the printed part, still on the build platform, into the "dirty" TPM container.

-

Agitate the part in the solvent for 1-2 minutes to remove the bulk of the uncured resin.

-

A soft-bristled brush can be used to gently remove resin from intricate features.

-

-

Final Wash:

-

Transfer the part to the "clean" TPM container.

-

Submerge and agitate the part for 5-10 minutes. The exact time will depend on the size and complexity of the part.

-

-

Drying and Rinsing:

-

Remove the part from the final wash and let the excess TPM drip back into the container. The part will have an oily feel.

-

Thoroughly rinse the part with water using a squeeze bottle or by submerging it in a separate container of water. Continue rinsing until the oily residue is gone.

-

Allow the part to air dry completely or use compressed air to speed up the process.

-

-

Post-Curing:

-

Once the part is clean and dry, remove the supports.

-

Proceed with UV post-curing according to the resin manufacturer's recommendations. Any remaining waxy feel on the part surface will be eliminated during post-curing.[9]

-

Workflow for washing SLA 3D printed parts using TPM.

Adapted Protocol for Silver Nanoparticle Synthesis via the Polyol Method

This protocol is adapted for the use of TPM as a high-boiling point solvent in the synthesis of silver nanoparticles. The polyol process is a common method for producing metal nanoparticles.

Materials:

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Magnetic stirrer with a hot plate

-

Tripropylene Glycol Monomethyl Ether (TPM)

-

Silver nitrate (B79036) (AgNO₃) as the metal precursor

-

Polyvinylpyrrolidone (PVP) as a capping agent

-

Ethanol (B145695) for washing

-

Deionized water

Methodology:

-

Reaction Setup:

-

In the three-neck round-bottom flask, dissolve a specific amount of PVP in TPM with magnetic stirring.

-

Fit the flask with the condenser and thermometer.

-

-

Heating:

-

Heat the TPM and PVP solution to 120°C while stirring continuously.

-

-

Precursor Addition:

-

Once the temperature is stable, inject a predetermined amount of silver nitrate solution (dissolved in a small amount of deionized water or TPM) into the hot reaction mixture.

-

-

Reaction:

-

Maintain the reaction temperature at 120°C for 1-3 hours. A color change to yellow or brown will indicate the formation of silver nanoparticles.

-

-

Purification:

-

After the reaction is complete, cool the solution to room temperature.

-

Add an excess of ethanol to precipitate the silver nanoparticles.

-

Centrifuge the mixture to pellet the nanoparticles.

-

Discard the supernatant and re-disperse the nanoparticles in fresh ethanol. Repeat this washing step at least twice to remove residual TPM and PVP.

-

-

Final Product:

-

After the final wash, the purified silver nanoparticles can be dispersed in a suitable solvent for characterization and further use.

-

Workflow for the synthesis of silver nanoparticles using TPM.

Safety and Handling

Tripropylene glycol monomethyl ether has a low order of acute toxicity.[4] It is not considered a skin irritant, though prolonged or repeated contact may cause dermatitis by defatting the skin.[11] It can cause slight, transient eye irritation.[5] Good laboratory practice should be followed, including working in a well-ventilated area and using appropriate personal protective equipment such as nitrile gloves and safety glasses.[7] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

Tripropylene glycol monomethyl ether is a versatile, low VOC solvent with a favorable safety profile that makes it a valuable tool in a variety of research and development settings. Its high solvency, low volatility, and effectiveness in applications ranging from 3D printing post-processing to nanoparticle synthesis position it as a reliable and safer alternative to more traditional volatile organic solvents. For drug development professionals, its low toxicity and solvency characteristics suggest significant potential as an excipient in novel drug delivery systems. As research continues to prioritize greener and safer chemical practices, the adoption of solvents like TPM is likely to increase.

References

- 1. jrhessco.com [jrhessco.com]

- 2. Tri propylene Glycol Mono Methyl Ether - KH Chemicals [khchemicals.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. TRIPROPYLENE GLYCOL METHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. What is tripropylene glycol monomethyl ether used for? [ethersolvent.com]

- 7. customer_v2 [support.formlabs.com]

- 8. shop3d.ca [shop3d.ca]

- 9. 3ddentalstore.fr [3ddentalstore.fr]

- 10. Tripropylene Glycol Monomethyl Ether | CAS No- 25498-49-1 | Simson Pharma Limited [simsonpharma.com]

- 11. aglayne.com [aglayne.com]

Methodological & Application

Application Notes and Protocols: Tripropylene Glycol Monomethyl Ether (TPM) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tripropylene (B76144) glycol monomethyl ether (TPM) is an emerging solvent with a favorable environmental, health, and safety profile, making it an attractive alternative to traditional solvents in organic synthesis. This document provides an overview of its properties, potential applications as a reaction solvent, and generalized protocols for common cross-coupling reactions.

Introduction to Tripropylene Glycol Monomethyl Ether (TPM) as a Reaction Solvent

Tripropylene glycol monomethyl ether is a high-boiling, polar aprotic solvent that is completely miscible with water and soluble in a wide range of organic substances.[1] Its low volatility, low odor, and favorable safety profile make it a suitable candidate for various applications in chemical synthesis.[2] TPM's chemical structure, featuring both ether and alcohol functionalities, allows it to dissolve a variety of polar and non-polar compounds, which is advantageous for complex reaction mixtures.[1]

Properties of Tripropylene Glycol Monomethyl Ether

A summary of the key physical and chemical properties of TPM is presented in Table 1. Its high boiling point is particularly advantageous for reactions requiring elevated temperatures.

| Property | Value | Reference |

| CAS Number | 25498-49-1 | [3] |

| Molecular Formula | C10H22O4 | [3] |

| Molecular Weight | 206.28 g/mol | [1] |

| Boiling Point | 242.4 °C | [1] |

| Flash Point | 116 °C | [1] |

| Density | 0.965 g/cm³ | [1] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | <0.01 mmHg at 20°C | [1] |

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

High-boiling polar aprotic solvents are frequently employed in palladium-catalyzed cross-coupling reactions to facilitate the dissolution of reagents and stabilize catalytic intermediates. While specific literature detailing the use of TPM in Suzuki-Miyaura and Buchwald-Hartwig amination reactions is limited, its properties suggest it could be a viable solvent for these transformations. Glycol ethers, in general, are known to be used in such reactions.[4]

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of solvent is critical for reaction efficiency, influencing catalyst activity and reagent solubility.[4] The high boiling point of TPM would allow for conducting these reactions at elevated temperatures, potentially improving reaction rates and yields for less reactive substrates.

Below is a generalized protocol for a Suzuki-Miyaura coupling, illustrating how TPM could be integrated as a solvent.

Generalized Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid or Ester (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

-

Tripropylene Glycol Monomethyl Ether (TPM)

-

Deionized Water (optional, e.g., 10% v/v)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, boronic acid or ester, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add TPM (and water, if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] Similar to the Suzuki-Miyaura coupling, this reaction often benefits from polar aprotic solvents and elevated temperatures.

The following is a generalized protocol for a Buchwald-Hartwig amination using TPM as the solvent.

Generalized Protocol: Buchwald-Hartwig Amination

Materials:

-

Aryl Halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv)

-

Ligand (e.g., XPhos, SPhos, 0.02-0.04 equiv)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

-

Tripropylene Glycol Monomethyl Ether (TPM)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add the aryl halide and the amine.

-

Add TPM via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or other suitable methods.

Caption: Generalized workflow for a Buchwald-Hartwig amination.

Safety and Handling

Tripropylene glycol monomethyl ether is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6]

-

Ventilation: Work in a well-ventilated area or a fume hood.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Spills: Absorb spills with an inert material and dispose of in accordance with local regulations.[6]

Conclusion

Tripropylene glycol monomethyl ether presents a promising alternative to conventional solvents in organic synthesis due to its favorable physical properties and safety profile. While specific, optimized protocols for its use in palladium-catalyzed cross-coupling reactions are not yet widely published, its characteristics as a high-boiling, polar aprotic solvent suggest its potential for such applications. The generalized protocols provided herein serve as a starting point for researchers to explore the utility of TPM in their synthetic endeavors. Further investigation and optimization will be necessary to fully realize its potential as a green and efficient reaction solvent.

References

- 1. Tripropyleneglycol monomethyl ether | C10H22O4 | CID 30111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is tripropylene glycol monomethyl ether used for? [ethersolvent.com]

- 3. tripropylene glycol monomethyl ether (mixture of isomers), 25498-49-1 [thegoodscentscompany.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Application Notes & Protocols: Thiolated Polymeric Micelles (TPM) in Nanoparticle Synthesis and Formulation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of thiolated polymeric micelles (TPMs) and other thiolated polymers in the synthesis and formulation of nanoparticles for advanced drug delivery. Thiolated polymers, or "thiomers," are macromolecules modified to expose free thiol (-SH) groups on their backbone.[1] This modification significantly enhances their properties, most notably their mucoadhesiveness, making them ideal for drug delivery systems targeting mucosal surfaces.[2][3] The ability of thiol groups to form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins leads to prolonged residence time and improved drug absorption at the target site.[1][2]

These notes cover the synthesis of key thiolated polymers, their formulation into nanoparticles, and the essential characterization techniques.

Key Advantages of Thiolated Nanoparticles

-

Enhanced Mucoadhesion: Covalent disulfide bond formation with mucus layers provides significantly stronger adhesion compared to non-thiolated polymers.[1][4]

-

Controlled Drug Release: The crosslinked polymeric matrix created by inter- and intra-chain disulfide bonds facilitates a sustained release of encapsulated therapeutic agents.[2][3]

-

Improved Stability: The cohesive nature of thiomers enhances the stability of the nanoparticle formulation.[3]

-

Increased Permeation: Thiolated polymers can enhance the permeation of drugs across mucosal epithelia.[2]

-

In Situ Gelling: Some thiolated polymers exhibit pH-dependent gelling properties, which can be advantageous for specific applications like ocular or nasal delivery.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies on thiolated polymer-based nanoparticles, offering a comparative overview.

Table 1: Physicochemical Properties of Various Thiolated Nanoparticles

| Polymer System | Thiolating Agent | Nanoparticle Size (nm) | PDI | Zeta Potential (mV) | Source(s) |

| Poly(acrylic acid)/Schizochytrium sp. CWF | L-cysteine ethyl ester | 313 ± 38 | 0.41 ± 0.09 | Negative | [5][6] |

| Plain Thiolated Poly(acrylic acid) | L-cysteine ethyl ester | 545 ± 73 | 0.69 ± 0.06 | Negative | [5] |

| Thiolated Chitosan-coated acrylic | Thiolated Chitosan (B1678972) | ~200 | Not Specified | Positive | [7] |

| Thiolated Chitosan/Sodium Alginate | Thioglycolic acid | 200 - 500 | Not Specified | Not Specified | [4] |

CWF: Cell Wall Fraction; PDI: Polydispersity Index

Table 2: Mucoadhesion Efficiency

| Nanoparticle Formulation | Incubation Time | Mucoadhesion (% Mucin Binding) | Source(s) |

| Thiolated PAA/Schizo Particles | 1 hour | 30% | [5] |

| Thiolated PAA/Schizo Particles | 4 hours | 34% | [5] |

| Non-thiolated PAA/Schizo Particles | 1 hour | 8% | [5] |

| Non-thiolated PAA/Schizo Particles | 4 hours | 15% | [5] |

Experimental Workflows and Mechanisms

The following diagrams illustrate the general workflow for developing thiolated nanoparticles and the key mechanism behind their enhanced mucoadhesive properties.

References

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elaboration and characterization of thiolated chitosan-coated acrylic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tripropylene Glycol Monomethyl Ether in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tripropylene Glycol Monomethyl Ether (TPM) in drug delivery systems. TPM is a hydrophilic, versatile solvent with low volatility and a favorable safety profile, making it a suitable candidate for various pharmaceutical formulations. This document details its physicochemical properties, applications in enhancing the solubility and delivery of poorly water-soluble drugs, and protocols for the preparation and evaluation of TPM-based drug delivery systems.

Physicochemical Properties of Tripropylene Glycol Monomethyl Ether

Tripropylene Glycol Monomethyl Ether is a colorless liquid with a mild ether-like odor.[1][2] It is completely miscible with water and a wide range of organic solvents.[1] Its low volatility and slow evaporation rate are advantageous in many formulations.

Table 1: Physical and Chemical Properties of Tripropylene Glycol Monomethyl Ether

| Property | Value | Reference |

| Chemical Name | Tripropylene Glycol Monomethyl Ether | [2] |

| Synonyms | TPM, Glycol Ether TPM, TPGME | |

| CAS Number | 25498-49-1 | [2] |

| Molecular Formula | C10H22O4 | [2] |

| Molecular Weight | 206.28 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Mild ether-like | [1] |

| Boiling Point | 242-245 °C | [4] |

| Melting Point | -79 °C | [5] |

| Flash Point | 121 °C | |

| Density | ~0.97 g/cm³ | [4] |

| Viscosity | 5.5 cP at 25 °C | |

| Solubility in Water | Completely miscible | [1] |

| Vapor Pressure | <0.01 mmHg at 25 °C | [4] |

Applications in Drug Delivery

TPM's excellent solvency makes it a valuable excipient in the formulation of poorly water-soluble drugs, which are a significant challenge in pharmaceutical development.[6] It can be used in various dosage forms, including oral, topical, and parenteral preparations.

2.1. Oral Drug Delivery

In oral formulations, TPM can act as a co-solvent to enhance the solubility of drugs, thereby improving their dissolution and bioavailability.[7] For Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility), enhancing solubility is a key factor in improving therapeutic efficacy.

2.2. Topical and Transdermal Drug Delivery

For topical and transdermal systems, TPM can serve as a vehicle and a penetration enhancer.[8] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its compatibility with other excipients make it suitable for creams, gels, lotions, and ointments.[9] While direct studies on TPM as a penetration enhancer are limited, related glycol ethers like propylene (B89431) glycol are known to interact with the stratum corneum lipids, increasing their fluidity and facilitating drug transport across the skin barrier.[10]

Experimental Protocols

The following are example protocols for the preparation and evaluation of drug delivery systems using Tripropylene Glycol Monomethyl Ether. These should be adapted based on the specific properties of the API and the desired final formulation characteristics.

3.1. Protocol for Solubility Determination of a Poorly Soluble Drug in TPM

This protocol outlines a method to determine the saturation solubility of a model poorly soluble drug (e.g., Ibuprofen) in TPM.

Materials:

-

Tripropylene Glycol Monomethyl Ether (pharmaceutical grade)

-

Ibuprofen powder

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of Ibuprofen powder to a series of scintillation vials.

-

Add a known volume of TPM to each vial.

-

Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After shaking, visually inspect the vials for the presence of undissolved solid drug.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the dissolved drug using a validated HPLC method.

-

Calculate the saturation solubility in mg/mL.

3.2. Protocol for Preparation of a Topical Gel using TPM

This protocol describes the preparation of a basic topical gel formulation where TPM is used as a co-solvent and potential penetration enhancer.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Tripropylene Glycol Monomethyl Ether (TPM)

-

Gelling agent (e.g., Carbopol 940)

-

Triethanolamine (B1662121) (neutralizing agent)

-

Purified water

-

Preservative (e.g., methylparaben)

Table 2: Example Formulation of a Topical Gel

| Ingredient | Concentration (% w/w) |

| API | 1.0 |

| TPM | 10.0 |

| Carbopol 940 | 1.0 |

| Triethanolamine | q.s. to pH 6.5-7.0 |

| Methylparaben | 0.1 |

| Purified Water | q.s. to 100 |

Procedure:

-

Disperse the Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed.

-

In a separate container, dissolve the API and methylparaben in TPM.

-

Slowly add the API-TPM solution to the Carbopol dispersion while stirring continuously.

-

Neutralize the dispersion by adding triethanolamine dropwise until a clear, viscous gel is formed and the pH is in the desired range (6.5-7.0).

-

Continue stirring for a short period to ensure homogeneity.

3.3. Protocol for In Vitro Skin Permeation Study

This protocol outlines an in vitro permeation test (IVPT) to evaluate the effect of TPM on the skin penetration of an API from a topical formulation.[11][12]

Materials:

-

Topical formulation containing API and TPM

-

Control formulation (without TPM)

-

Franz diffusion cells

-

Excised human or animal skin (e.g., rat or pig skin)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

Syringes and needles

-

HPLC system

Procedure:

-

Prepare the excised skin by carefully removing subcutaneous fat and hair.

-

Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and ensure there are no air bubbles under the skin. Maintain the temperature at 32 °C.

-

Apply a known amount of the topical formulation (with and without TPM) to the surface of the skin in the donor compartment.

-